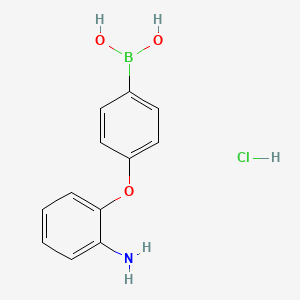

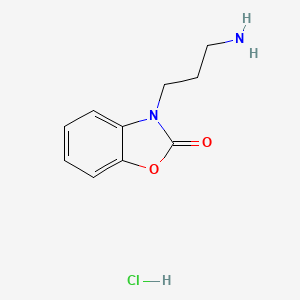

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Übersicht

Beschreibung

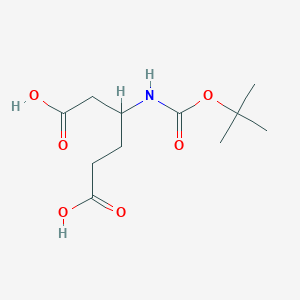

“(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is a chemical compound used in scientific research. It is also known as 4-Aminobenzeneboronic acid hydrochloride . The CAS Number is 80460-73-7 . It has a molecular weight of 173.41 .

Synthesis Analysis

The synthesis of boronic acids, including “(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The linear formula of “(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is C6H8BNO2 · HCl . The SMILES string representation is Cl.Nc1ccc (cc1)B (O)O .Chemical Reactions Analysis

Boronic acids, including “(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride”, are used in a variety of chemical reactions. For example, they can be used to prepare the modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . They can also be used to prepare the modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .Physical And Chemical Properties Analysis

“(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is a powder . It has a melting point of 195-200 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a versatile synthetic intermediate in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. Its ability to undergo cross-coupling reactions makes it valuable for constructing complex molecular structures, such as pyrimidoquinolines and imidazoquinolines . These heterocycles exhibit significant biological properties, including anti-HIV, antituberculosis, and anticancer activities.

Development of Vaccine Adjuvants

The boronic acid derivative is used in the synthesis of compounds that act as vaccine adjuvants. These adjuvants enhance the body’s immune response to vaccines, making them more effective. For instance, derivatives based on this compound have been used to create immunostimulatory effects through TLK7 expression on dendritic cells and B cells .

Immune Response Modifiers

One of the derivatives synthesized from this compound, imiquimod, is an FDA-approved immune response modifier. It is used topically for the treatment of cutaneous tumors, exerting its effects by stimulating the immune system .

Organic Synthesis Research

In organic chemistry research, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a key reagent for studying borylation, oxidation, nitration, esterification, and hydrogenation processes. These reactions are fundamental in the field of organic synthesis, contributing to the development of new synthetic methodologies .

Safety And Hazards

“(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is classified as Acute Tox. 4 Oral according to the Hazard Classifications . The safety information pictograms indicate GHS07, and the signal word is Warning . Personal Protective Equipment recommended includes a dust mask type N95 (US), Eyeshields, and Gloves .

Eigenschaften

IUPAC Name |

[4-(2-aminophenoxy)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8,15-16H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNXWQSPCZYCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657307 | |

| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride | |

CAS RN |

957063-10-4 | |

| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1521751.png)

![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)

![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)